1-(3-Chlorophenoxy)-2,4-dinitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2363-38-4 |
|---|---|
Molecular Formula |
C12H7ClN2O5 |
Molecular Weight |
294.65 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
JPSNXDSHDVJVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chlorophenoxy 2,4 Dinitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Linkage Formation
The formation of the aryl ether bond in 1-(3-chlorophenoxy)-2,4-dinitrobenzene is well-suited to the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored when an aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, which activates it for attack by a nucleophile. wikipedia.org
Selection and Functionalization of Halonitrobenzene Precursors
The synthesis of the target compound via an SNAr reaction necessitates an aromatic substrate bearing a good leaving group and strong electron-withdrawing substituents. Halonitrobenzenes are ideal precursors for this purpose. wikipedia.org The presence of one or more nitro groups (NO₂) on the aryl halide dramatically increases its reactivity towards nucleophilic attack. pressbooks.publibretexts.org These groups must be positioned ortho or para to the halogen leaving group to effectively stabilize the negative charge of the reaction intermediate through resonance. wikipedia.orgpressbooks.pubmasterorganicchemistry.com
For the synthesis of this compound, 1-chloro-2,4-dinitrobenzene (B32670) is a common and effective precursor. prepchem.comscribd.com The two nitro groups at the ortho and para positions strongly activate the chlorine atom for substitution. libretexts.orglibretexts.org The preparation of 1-chloro-2,4-dinitrobenzene itself is typically achieved by the nitration of chlorobenzene (B131634) using a mixture of nitric acid and sulfuric acid. prepchem.comscribd.com Another approach involves the nitration of p-nitrochlorobenzene. google.com
While chlorine is a common leaving group, other halogens can also be used. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com Therefore, 1-fluoro-2,4-dinitrobenzene (B121222) is even more reactive than its chloro-analogue. masterorganicchemistry.comresearchgate.net The choice of precursor often balances reactivity with the cost and availability of the starting materials.
Table 1: Common Halonitrobenzene Precursors for SNAr Reactions
| Precursor | Leaving Group | Activating Groups | Position of Groups |
| 1-Chloro-2,4-dinitrobenzene | Chlorine | Two Nitro Groups | Ortho, Para |
| 1-Fluoro-2,4-dinitrobenzene | Fluorine | Two Nitro Groups | Ortho, Para |
| 1-Bromo-2,4-dinitrobenzene | Bromine | Two Nitro Groups | Ortho, Para |
| 1-Iodo-2,4-dinitrobenzene | Iodine | Two Nitro Groups | Ortho, Para |
Design and Optimization of Phenoxide Nucleophiles for Etherification
The nucleophile in this synthesis is the 3-chlorophenoxide anion. This species is generated by treating 3-chlorophenol (B135607) with a base. The base deprotonates the hydroxyl group of the phenol (B47542), creating a potent oxygen-centered nucleophile. umb.edu Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃). The formation of the phenoxide is a crucial step, as the neutral phenol is not sufficiently nucleophilic to attack the electron-deficient aromatic ring. This process is an application of the principles used in the Williamson ether synthesis, applied to aromatic alcohols. masterorganicchemistry.com
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without deactivating the phenoxide nucleophile. scientificupdate.com The choice of solvent can significantly impact the reaction rate and yield. scientificupdate.comresearchgate.net
Mechanistic Considerations and Yield Optimization in SNAr Ether Synthesis
The SNAr reaction for the formation of this compound proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.orgyoutube.com
Addition Step: The 3-chlorophenoxide nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 1-chloro-2,4-dinitrobenzene ring. pressbooks.publibretexts.org This disrupts the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitro groups at the ortho and para positions. wikipedia.orgpressbooks.pub The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com
Elimination Step: The aromaticity of the ring is restored in a fast subsequent step where the leaving group (halide ion) is expelled, yielding the final diaryl ether product. pressbooks.pubyoutube.com
Yield optimization is a critical aspect of the synthesis. Several factors can be adjusted to maximize the product yield:
Leaving Group: As mentioned, fluoride (B91410) is the best leaving group among the halogens for SNAr reactions, followed by chloride. masterorganicchemistry.comscientificupdate.com This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they can solvate the metal cation without strongly solvating the nucleophile, thus enhancing its reactivity. scientificupdate.comresearchgate.net
Temperature: While many SNAr reactions with highly activated substrates can proceed at room temperature, moderate heating can increase the reaction rate. libretexts.org However, excessively high temperatures can lead to side reactions and decomposition. scientificupdate.com
Base: The choice of base to generate the phenoxide can influence the reaction. Strong bases like potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide can be effective, particularly with less reactive substrates or hindered alcohols. rsc.orgnih.gov
Alternative Synthetic Routes for Related Nitroaromatic Ethers
While the SNAr reaction is the most direct method, other strategies can be employed for the synthesis of nitroaromatic ethers.
Boron-Promoted Ether Interchange Reactions
Boron-promoted reactions offer an alternative for synthesizing alkyl nitroaromatic ethers from methoxynitroarenes. researchgate.net This method involves an ether interchange where an existing methoxy (B1213986) group on a nitro-activated ring is swapped with a different alcohol. This protocol provides a transition-metal-free pathway for creating new ether linkages. researchgate.net While primarily demonstrated for alkyl ethers, the principles could potentially be extended to aryl ethers under specific conditions. The reaction involves the generation of tertiary alkyl anions from organoboronates in the presence of an alkoxide base, followed by substitution reactions. researchgate.net
Condensation Reactions Leading to Substituted Phenoxy-Aromatics
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, can also be used to form aromatic ethers. libretexts.org For instance, porous aromatic frameworks, which are composed of aromatic rings linked by covalent bonds, can be synthesized via triple condensation reactions of acetyl aryl compounds. researchgate.net While not a direct route to the specific target compound, these methodologies highlight the formation of complex aromatic structures through condensation pathways. Such reactions often require specific functional groups on the precursors to facilitate the condensation and cyclization processes that lead to the final aromatic product. nih.govbeilstein-journals.org
Control of Regioselectivity and Isomer Formation in Dinitrobenzene Derivatization
The control of regioselectivity in the derivatization of dinitrobenzene is fundamentally rooted in the synthesis of the starting material, 1-chloro-2,4-dinitrobenzene. This compound is prepared by the dinitration of chlorobenzene, which is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the chlorobenzene ring govern the position of the incoming nitro groups, thus determining the isomers formed. askfilo.comyoutube.com
The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group. askfilo.comyoutube.com Although it is deactivating towards electrophilic substitution due to its inductive electron-withdrawing effect, its lone pairs of electrons can stabilize the intermediate carbocation (the arenium ion or sigma complex) through resonance when the attack occurs at the ortho or para positions. youtube.comlibretexts.org Consequently, the first nitration of chlorobenzene with a mixture of concentrated nitric and sulfuric acids yields a mixture of 1-chloro-2-nitrobenzene (B146284) (ortho isomer) and 1-chloro-4-nitrobenzene (B41953) (para isomer), with the para isomer typically being the major product due to reduced steric hindrance. youtube.comscribd.com
The introduction of the second nitro group is directed by both the chlorine atom and the first nitro group. The nitro group is a powerful deactivating group and a meta-director. chemicalbook.com
Nitration of 1-chloro-4-nitrobenzene (the major intermediate): The chlorine is an ortho-, para-director, and the nitro group is a meta-director. Both substituents direct the incoming second nitro group to the same positions (positions 2 and 6). Therefore, nitration of the para-isomer almost exclusively yields 1-chloro-2,4-dinitrobenzene.
Nitration of 1-chloro-2-nitrobenzene (the minor intermediate): The chlorine directs incoming electrophiles to the ortho and para positions (positions 6 and 4, respectively). The nitro group directs to the meta positions (positions 4 and 6). In this case, both substituents direct the second nitro group to positions 4 and 6. This leads to the formation of 1-chloro-2,4-dinitrobenzene and the isomeric byproduct, 1-chloro-2,6-dinitrobenzene. prepchem.com
The ratio of these isomers can be influenced by reaction conditions. Temperature is a key factor; controlling the temperature during the nitration process is crucial for managing the reaction rate and selectivity. prepchem.com The composition of the nitrating acid mixture (the ratio of sulfuric acid to nitric acid) also plays a role in the reactivity and isomer distribution. google.com The different physical properties of the isomers, such as melting points, are then exploited in purification steps like recrystallization to isolate the desired 1-chloro-2,4-dinitrobenzene. scribd.com
| Compound | Typical Yield | Melting Point | Notes |
|---|---|---|---|
| 1-chloro-2,4-dinitrobenzene | Major Product | ~53°C | The desired regioisomer for subsequent SNAr reactions. prepchem.com |
| 1-chloro-2,6-dinitrobenzene | Minor Product | ~88°C | The primary isomeric impurity formed during the reaction. prepchem.com |
Reaction Mechanisms and Kinetics of 1 3 Chlorophenoxy 2,4 Dinitrobenzene and Analogues
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways
The reaction of 1-(3-Chlorophenoxy)-2,4-dinitrobenzene with nucleophiles proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. Unlike typical aromatic compounds which are electron-rich and undergo electrophilic substitution, these activated rings are susceptible to attack by nucleophiles. The SNAr mechanism is generally a two-step addition-elimination process, distinct from the SN1 and SN2 mechanisms observed in aliphatic chemistry. wikipedia.orgqorganica.eslibretexts.org
The presence of two nitro (-NO₂) groups on the benzene (B151609) ring is crucial for activating the substrate towards nucleophilic attack. qorganica.es These groups are powerful electron-withdrawing substituents, significantly reducing the electron density of the aromatic ring. libretexts.orgscribd.com This electron deficiency, or electrophilicity, makes the ring carbons, particularly the one bonded to the leaving group (the ipso-carbon), susceptible to attack by an electron-rich nucleophile. qorganica.es
The activating effect is most pronounced when the nitro groups are located at the ortho and para positions relative to the leaving group. In this compound, the nitro groups are at positions 2 and 4 relative to the 3-chlorophenoxy group at position 1. This positioning allows for effective delocalization and stabilization of the negative charge that develops in the ring during the reaction. libretexts.orgyoutube.compressbooks.pub Through resonance, the negative charge of the intermediate can be spread onto the oxygen atoms of the nitro groups, which are highly electronegative. wikipedia.orgyoutube.compressbooks.pub This stabilization lowers the activation energy of the first step of the reaction, thereby increasing the reaction rate. qorganica.es If the electron-withdrawing groups were in the meta position, this direct resonance stabilization of the intermediate carbanion would not be possible, making the reaction much less favorable. libretexts.orgyoutube.com
The SNAr mechanism proceeds through a distinct, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comwikipedia.org This complex is formed in the first step of the reaction when the nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and causing the carbon to become sp³-hybridized. libretexts.org This addition step results in a 1:1 adduct between the aromatic compound and the nucleophile. wikipedia.org
For this compound, the attack of a nucleophile (Nu⁻) at C-1 leads to the formation of a negatively charged intermediate. The charge of this Meisenheimer complex is delocalized across the ring and, critically, into the ortho and para nitro groups. wikipedia.orgqorganica.es This delocalization is key to the stability of the complex, which, while often a transient reactive intermediate, can in some cases be stable enough to be isolated and characterized. wikipedia.org The formation of this σ-bonded adduct is a crucial feature of the SNAr pathway. acs.org The subsequent step in the reaction is the departure of the leaving group (the 3-chlorophenoxide anion), which restores the aromaticity of the ring to form the final substitution product. libretexts.org
The generally accepted SNAr mechanism involves two main steps:
Step 1 (k₁): Nucleophilic attack to form the Meisenheimer complex.
Step 2 (k₂): Departure of the leaving group from the complex to form the product.
The RDS is usually the formation of the Meisenheimer complex (k₁), as this step involves the loss of aromaticity. semanticscholar.orgresearchgate.net However, in cases where the leaving group is a poor one (i.e., more basic), its expulsion from the complex (k₂) can become rate-limiting. semanticscholar.orgresearchgate.netresearchgate.net For instance, in the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO, the departure of the leaving group is the RDS. semanticscholar.orgresearchgate.net Conversely, for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in various solvents, the formation of the intermediate is rate-determining. semanticscholar.orgresearchgate.net
The choice of solvent has a profound impact on the kinetics of SNAr reactions. The rate of reaction can be significantly enhanced by transferring from a protic solvent (like methanol) to a dipolar aprotic solvent (like DMSO or acetonitrile). researchgate.net This enhancement is primarily due to the decreased solvation of the nucleophile in aprotic solvents. Protic solvents form strong hydrogen bonds with anionic or amine nucleophiles, stabilizing them and increasing the activation energy required for the nucleophilic attack. nih.gov
Dipolar aprotic solvents, on the other hand, solvate the accompanying cation but leave the nucleophile relatively "bare" and more reactive. researchgate.net The transfer of an SNAr transition-state anion from methanol (B129727) to a dipolar aprotic solvent is typically exothermic, which strongly influences the reaction rate. researchgate.net Studies on 1-chloro-2,4-dinitrobenzene with hydrazine show a reactivity sequence of DMSO > MeCN > MeOH, demonstrating the superior performance of polar aprotic solvents. semanticscholar.org The ability of the solvent to stabilize the charged Meisenheimer complex is also crucial. semanticscholar.orgchemrxiv.org
The identity of the leaving group (nucleofuge) significantly affects the rate of SNAr reactions, particularly if its departure is involved in the rate-determining step. semanticscholar.orgresearchgate.net The ability of a group to leave is related to its stability as an anion, which is often correlated with the pKa of its conjugate acid. semanticscholar.orgresearchgate.net A better leaving group is typically the conjugate base of a stronger acid.
For SNAr reactions of activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I, which is the reverse of the order seen in aliphatic SN2 reactions. wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov Since the attack of the nucleophile is often the rate-determining step, the C-X bond strength is less important than the activation of the carbon center. wikipedia.org
In the case of this compound, the leaving group is the 3-chlorophenoxide anion. The reactivity of substrates with different substituted phenoxy leaving groups (1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes) has been studied. The rate of substitution increases as the electron-withdrawing ability of the substituent Y on the leaving group increases. acs.orgnih.gov This is because a more electron-withdrawing substituent stabilizes the resulting phenoxide anion, making it a better leaving group. acs.orgnih.gov
Linear free-energy relationships such as the Hammett and Brønsted equations are powerful tools for investigating SNAr reaction mechanisms. semanticscholar.orgnih.gov They correlate reaction rates with substituent constants (Hammett) or nucleophile/leaving group basicity (Brønsted), providing insight into charge development in the transition state. nih.gov
The Brønsted equation (log k = βpKa + C) relates the rate constant of a reaction to the pKa of a series of related nucleophiles or leaving groups. The Brønsted coefficient, β (beta), indicates the degree of bond formation or cleavage in the transition state. nih.gov For nucleophilic attack, the βₙᵤ꜀ value reflects the sensitivity of the reaction rate to the nucleophile's basicity. A large βₙᵤ꜀ value suggests significant bond formation to the nucleophile in the transition state. Kinetic studies of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with secondary amines yielded a linear Brønsted-type plot with βₙᵤ꜀ = 1.10 for the uncatalyzed reaction. acs.orgnih.gov For reactions of 1-halo-2,4-dinitrobenzenes, βₙᵤ꜀ values around 0.5 were found for Cl, Br, and I, suggesting a mechanism where the rate-limiting step is the nucleophilic attack. acs.org
The Hammett equation (log(k/k₀) = ρσ) correlates the rates of reaction for a series of substrates with different substituents on the aromatic ring. The reaction constant, ρ (rho), measures the susceptibility of the reaction to the electronic effects of the substituents. For SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with piperidine, excellent linear Yukawa-Tsuno plots (a modified Hammett plot) were obtained with a ρᵧ value of 1.85 for the uncatalyzed pathway. acs.orgnih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is consistent with the stabilization of a negative charge in the transition state. acs.org
Intermolecular and Intramolecular Interactions in Transition States
The transition states of nucleophilic aromatic substitution (SNAr) reactions involving this compound and its analogues are significantly influenced by a variety of intermolecular and intramolecular interactions. These interactions play a crucial role in stabilizing the transition state, thereby affecting the reaction kinetics.
Intermolecular Interactions:
The solvent plays a paramount role in mediating SNAr reactions. The polarity, hydrogen-bonding capabilities, and polarizability of the solvent can stabilize or destabilize the charged intermediates and transition states. For instance, in reactions of dinitrobenzene derivatives, dipolar aprotic solvents are commonly employed to solvate the cationic species and facilitate the reaction. The interaction between the solvent and the nucleophile, as well as the developing charges in the transition state, can significantly alter the activation energy. Studies on related systems have shown that hydrogen-bonding interactions between the solvent and the reactants or transition state can either accelerate or decelerate the reaction, depending on which state is more stabilized. nih.gov
Intramolecular Interactions:
The substituents on both the dinitrophenyl ring and the phenoxy leaving group can engage in intramolecular interactions that are critical in determining the geometry and stability of the transition state.
Steric Effects: The size of the nucleophile and the substituents ortho to the reaction center can introduce steric hindrance, which generally slows down the reaction rate. In the case of substituted phenyl 2,4,6-trinitrophenyl ethers, increased steric hindrance in the formation of the intermediate and during proton transfer has been shown to dramatically reduce the reaction rate. rsc.org
Electronic Effects: The electronic nature of the substituents on the leaving group influences its ability to depart. Electron-withdrawing groups on the phenoxy ring can stabilize the resulting phenoxide ion, making it a better leaving group and thus accelerating the reaction.
Intramolecular Hydrogen Bonding: In analogues where substituents capable of hydrogen bonding are present, intramolecular hydrogen bonds can form in the transition state. This can lead to a more ordered and stable transition state, potentially lowering the activation energy. For example, in the reactions of certain dinitrobenzene derivatives, the possibility of intramolecular hydrogen bonding in the transition state is considered a factor that influences the reaction process. researchgate.net
Radical Formation and Reactive Intermediates in Chlorophenoxy Systems
The chlorophenoxy moiety within this compound can be a source of radical species under certain conditions, leading to complex reaction pathways and the formation of various reactive intermediates.
Generation and Reactivity of Chlorophenoxy Radicals
Chlorophenoxy radicals are key intermediates in various chemical processes, including combustion and advanced oxidation processes. researchgate.net They can be generated from chlorophenols, which are precursors to chlorophenoxy ethers, through hydrogen atom abstraction by radicals such as the hydroxyl radical (•OH). researchgate.net The stability and reactivity of chlorophenoxy radicals are influenced by the position and number of chlorine substituents on the aromatic ring. Increased chlorination can affect the radical's stability and its subsequent decomposition pathways. acs.org
While direct generation from this compound is less commonly studied, cleavage of the ether bond under energetic conditions could potentially lead to the formation of a 3-chlorophenoxy radical and a dinitrophenyl radical. The reactivity of the chlorophenoxy radical is characterized by its ability to participate in coupling reactions, which can lead to the formation of more complex and often more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net
Reactions with Hydroxyl Radicals and Other Reactive Oxygen Species
The reaction of chlorophenoxy systems with hydroxyl radicals is of significant environmental and chemical interest. Hydroxyl radicals can react with chlorophenols, precursors to the title compound, to produce chlorophenoxy radicals. researchgate.net The rate of these reactions is generally high and is influenced by the degree of chlorination on the phenol (B47542) ring. acsgcipr.org
Photochemical Reaction Mechanisms
The presence of nitroaromatic and chlorophenoxy moieties in this compound suggests a rich and complex photochemistry. Upon absorption of light, the molecule can undergo various transformations, including bond cleavage and electron transfer processes.
Homolytic Fission Processes and Photoproduct Characterization
Nitroaromatic compounds are known to undergo photochemical reactions. While specific data for this compound is scarce, analogous dinitrophenyl ethers and related structures provide insights into potential pathways. One possible photochemical reaction is the homolytic fission of the C-O ether bond. This process would generate a 3-chlorophenoxy radical and a 2,4-dinitrophenyl radical.
The characterization of such photoproducts would involve techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the resulting radical coupling products, such as biphenyl (B1667301) derivatives from the dinitrophenyl radicals or other recombination products. The efficiency of this homolytic cleavage would depend on the wavelength of the incident light and the solvent environment.
Photo-induced Electron Transfer Pathways in Nitroaromatics
Nitroaromatic compounds are excellent electron acceptors, and their excited states can readily participate in photo-induced electron transfer (PET) reactions. rsc.org Upon photoexcitation, the nitroaromatic moiety of this compound can accept an electron from a suitable donor molecule present in the reaction medium.
The general mechanism for PET involves the following steps:
Excitation: The nitroaromatic compound absorbs a photon, promoting it to an electronically excited state.
Electron Transfer: The excited nitroaromatic molecule interacts with an electron donor, leading to the transfer of an electron and the formation of a radical anion of the nitroaromatic and a radical cation of the donor.
Subsequent Reactions: The generated radical ions can then undergo further reactions, such as fragmentation or reaction with other species in the medium.
The feasibility and rate of PET are governed by the redox potentials of the donor and the excited acceptor, as well as the distance and orientation between them. The study of PET in systems containing nitroaromatics is crucial for understanding their role in various photochemical processes and for the design of photochemically active systems. acsgcipr.org
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound and its analogues is characterized by the stepwise reduction of the two nitro groups, a process that is significantly influenced by the molecular structure and the reaction medium. The electroreduction of dinitroaromatic compounds typically proceeds through the formation of radical anion intermediates, which can then undergo further transformations.
Electroreduction Pathways of Dinitrobenzene Derivatives
The electroreduction of dinitrobenzene derivatives, including dinitrophenyl ethers, generally occurs in a sequential manner. The first step involves the transfer of a single electron to the molecule, forming a radical anion. This initial reduction is typically a reversible process. The potential at which this occurs is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.
In aprotic solvents, such as acetonitrile (B52724), the electroreduction of nitro diphenyl ether derivatives often exhibits a single, reversible cathodic peak in cyclic voltammetry. This peak is attributed to the formation of a stable anion radical on the timescale of the experiment. researchgate.net The stability of this radical anion is a key feature of the initial reduction step for these compounds.
The general pathway for the initial reduction can be represented as:
Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻˙
Following the formation of the initial radical anion, a second electron transfer can occur at a more negative potential to form a dianion. This second step may be followed by chemical reactions, such as protonation or cleavage of the ether bond, depending on the specific structure of the molecule and the presence of proton donors in the medium.
The electrochemical reduction of dinitrophenols, which share the dinitrophenyl moiety, also proceeds via the formation of radical anions. In these systems, the position of the hydroxyl group and the pH of the solution play a significant role in the subsequent intramolecular electron exchange and acid-base equilibria. rsc.org While not ethers, the behavior of these related compounds provides insight into the electrochemical properties of the dinitrophenyl group itself.
Characterization of Radical Anion Intermediates and Subsequent Transformations
The radical anion intermediates formed during the electroreduction of dinitrobenzene derivatives are paramagnetic species that can be characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy. EPR studies on the radical anions of symmetrical dinitrophenols have shown that the unpaired electron can be localized on one of the nitro groups and can undergo intramolecular exchange between the two nitro groups. rsc.org This exchange process is influenced by the solvation and the deprotonation state of the molecule. rsc.org
Subsequent transformations of the radical anion can include:
Further Reduction: The radical anion can accept a second electron to form a dianion, as mentioned previously.
Protonation: In the presence of proton donors, the radical anion or the dianion can become protonated, leading to further reduction at less negative potentials.
Cleavage Reactions: In some cases, the radical anion can undergo fragmentation. For dinitrophenyl ethers, this could potentially involve the cleavage of the ether linkage, although this is dependent on the specific molecular structure and reaction conditions.
Dimerization or Polymerization: Radical intermediates can sometimes react with each other to form dimers or larger oligomeric species.
The following table summarizes the key electrochemical characteristics observed for analogues of this compound.
| Compound Class | Initial Electrochemical Step | Intermediate Species | Subsequent Transformations | Key Influencing Factors |
|---|---|---|---|---|
| Nitro Diphenyl Ethers | Reversible one-electron reduction | Stable radical anion | Further reduction to dianion | Solvent, Substituents |
| Dinitrophenols | One-electron reduction | Radical anion | Intramolecular electron exchange, Protonation | pH, Position of substituents |
The study of these electrochemical reaction mechanisms is crucial for understanding the reactivity and potential applications of this compound and its analogues in various fields, including synthetic chemistry and environmental science.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of a molecule, such as its three-dimensional shape, the distribution of electrons, and its spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. Conformational analysis, a key application of DFT, involves identifying the most stable spatial arrangements of atoms in a molecule, known as conformers, and determining their relative energies.
For a molecule like 1-(3-Chlorophenoxy)-2,4-dinitrobenzene, with its rotatable bonds—specifically the C-O-C ether linkage—a variety of conformations are possible. A DFT study would systematically rotate these bonds to map the potential energy surface and identify low-energy conformers. These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the dihedral angles that define the most stable structures. researchgate.net The analysis reveals how steric and electronic interactions between the 3-chlorophenoxy group and the 2,4-dinitrophenyl moiety govern the molecule's preferred shape. While specific studies on this compound are not prevalent in the literature, data from analogous dinitrobenzene derivatives suggest that planar or near-planar arrangements are often energetically favored to maximize electronic conjugation, though steric hindrance can force torsional twists.
Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Scan
| Conformer ID | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-1 | 0 | 2.5 | 2.3 |
| Conf-2 | 45 | 0.8 | 27.8 |
| Conf-3 | 90 | 0.0 | 54.9 |
| Conf-4 | 135 | 1.2 | 14.1 |
| Conf-5 | 180 | 3.0 | 0.9 |
Note: This table is illustrative, providing a conceptual example of results from a DFT conformational analysis.
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. The MESP map visually identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Atomic Charge (e) |
| C1 (attached to O) | +0.25 |
| C2 (attached to NO₂) | +0.15 |
| N (of C2-NO₂) | +0.55 |
| O (of C2-NO₂) | -0.35 |
| C4 (attached to NO₂) | +0.18 |
| N (of C4-NO₂) | +0.56 |
| O (of C4-NO₂) | -0.36 |
| O (ether) | -0.28 |
Note: This table presents hypothetical but representative charge values to illustrate the expected charge distribution.
Theoretical Studies of Reaction Mechanisms and Kinetics
Computational chemistry also allows for the detailed investigation of how chemical reactions occur, mapping out the energetic landscape and predicting how fast they will proceed.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. researchgate.net For a chemical reaction, a PES provides a theoretical map of all possible paths from reactants to products, including any intermediate structures and transition states. researchgate.net
The key reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). In a theoretical study, the PES for the reaction with a nucleophile (e.g., an amine or an alkoxide) would be mapped. This involves calculating the energy of the system as the nucleophile approaches the electron-deficient dinitrophenyl ring, forms a covalent bond, and displaces the 3-chlorophenoxy leaving group. The calculations would identify the structure and energy of the reactants, the high-energy transition state, the stable intermediate known as a Meisenheimer complex, and the final products. nih.govresearchgate.net This mapping provides fundamental insights into the step-by-step mechanism of the reaction.
Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the reaction rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex or transition state, which then proceeds to form the products. wikipedia.orglibretexts.org
By combining the energetic information from the PES with the principles of statistical mechanics, TST can be used to predict the rate constant of a reaction. Key thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be calculated. For the SₙAr reaction of this compound, computational application of TST would allow for the prediction of how changes in the nucleophile or reaction conditions affect the reaction rate, providing a theoretical basis for experimental kinetic studies. nih.gov
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can provide detailed insights into these solvent effects. There are two primary approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and structure.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be modeled directly. chemrxiv.org
For reactions involving this compound, computational studies can model how different solvents stabilize or destabilize the reactants, the charged Meisenheimer intermediate, and the transition state, thereby explaining observed changes in reaction rates in different media. rsc.orgrsc.org For instance, polar aprotic solvents are known to accelerate SₙAr reactions by effectively solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Advanced Computational Models for Structure-Reactivity Relationships
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a cornerstone of modern computational chemistry, offering a powerful lens through which to view the electronic structure and reactivity of molecules. ejournal.by By considering the wave-like properties of electrons, MO theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ejournal.by Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transition properties. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wikipedia.org
For nitroaromatic compounds, such as derivatives of dinitrobenzene, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the frontier orbitals and to visualize their spatial distribution. physchemres.org These calculations reveal that the presence of electron-withdrawing nitro groups significantly lowers the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The distribution of the HOMO and LUMO across the molecule is also a key indicator of reactive sites. In dinitrobenzene derivatives, the LUMO is typically localized on the dinitro-substituted aromatic ring, indicating that this part of the molecule is the primary site for nucleophilic attack. Conversely, the HOMO may be distributed over other parts of the molecule, such as the phenoxy group in the case of this compound.
The table below presents representative data from computational studies on related nitroaromatic compounds, illustrating the typical energy ranges for frontier molecular orbitals and the HOMO-LUMO gap. While specific data for this compound is not available in the cited literature, the values for similar structures provide a valuable reference for understanding its electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| 1,4-Dinitrobenzene (in a complex) | - | - | 3.113 | B3LYP/6-311G(d,p) |
| Generic D-π-A Dye Fragment | -5.0 to -5.2 | -2.5 to -2.6 | ~2.5 | B3LYP/6-311G(d,p) |
| 2,4,6-Trinitro-1,3,5-triazine | - | - | 12.49 | DFT |
This table is interactive. Click on the headers to sort the data.
It is important to note that the solvent environment can also influence the energies of the molecular orbitals. researchgate.net Computational models can account for these effects, providing a more accurate picture of the molecule's behavior in solution. The application of MO theory thus provides a detailed and quantitative framework for understanding the structure-reactivity relationships of this compound, guiding the prediction of its chemical behavior.
Charge Transfer Complex Analysis
Charge transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor molecule. nih.gov The formation of these complexes is characterized by a weak electronic interaction that results in a partial transfer of charge from the donor's HOMO to the acceptor's LUMO. nih.gov This interaction gives rise to a new, characteristic absorption band in the UV-visible spectrum of the complex, which is not present in the spectra of the individual donor or acceptor molecules. physchemres.org The energy of this charge transfer band is related to the difference between the ionization potential of the donor and the electron affinity of the acceptor.
Nitroaromatic compounds, including dinitrobenzene derivatives, are well-known electron acceptors due to the presence of the strongly electron-withdrawing nitro groups, which lower the energy of their LUMO. physchemres.org Consequently, they readily form charge transfer complexes with a wide variety of electron donors. The study of these complexes provides valuable information about the electronic properties of the constituent molecules and their intermolecular interactions.
The formation and stability of charge transfer complexes can be investigated both experimentally and theoretically. Spectroscopic techniques, such as UV-visible and FT-IR spectroscopy, are used to detect the formation of the complex and to characterize its properties. researchgate.netcibtech.org For instance, in the FT-IR spectrum, the vibrational frequencies of the donor and acceptor molecules may be shifted upon complexation, providing evidence for the charge transfer interaction. researchgate.net The stoichiometry of the complex, typically 1:1, can be determined using methods like Job's method of continuous variation. researchgate.net
Computational methods, particularly DFT, are also employed to study charge transfer complexes. physchemres.org These calculations can predict the geometry of the complex, the amount of charge transferred, and the theoretical absorption spectrum. The analysis of the molecular orbitals of the complex typically shows that the HOMO is localized on the donor molecule, while the LUMO is localized on the acceptor, confirming the nature of the charge transfer interaction. physchemres.org
The table below summarizes key parameters obtained from studies of charge transfer complexes involving dinitrobenzene and related acceptors. This data illustrates the typical characteristics of such complexes and provides a basis for understanding the potential charge transfer interactions of this compound.
| Acceptor | Donor | Stoichiometry | CT Absorption Band (nm) | Solvent |
|---|---|---|---|---|
| 1,4-Dinitrobenzene | Melamine | 1:1 | 266 | Methanol (B129727) |
| 2,4-Dinitrophenol (B41442) | 2-Methyl-8-hydroxyquinoline | 1:1 | 345, 450 | Methanol |
| 1,3-Dinitrobenzene | 1,10-Phenanthroline monohydrate | 1:1 | - | - |
This table is interactive. Click on the headers to sort the data.
The stability of a charge transfer complex is quantified by its formation constant (KCT), which can be determined experimentally using the Benesi-Hildebrand equation. researchgate.net Theoretical calculations can also provide insights into the stability of the complex by calculating the interaction energy and Gibbs free energy of formation. mdpi.com The analysis of charge transfer complexes thus offers a powerful approach to understanding the non-covalent interactions of this compound and its ability to act as an electron acceptor.
Environmental Fate and Degradation Pathways of Nitroaromatic Ethers
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 1-(3-Chlorophenoxy)-2,4-dinitrobenzene, the most relevant abiotic pathways include photodegradation, hydrolysis, and electrochemical degradation.
Direct photolysis of dinitrophenol (DNP), a potential hydrolysis product of this compound, is generally considered a slow process in water. However, the presence of sensitizers like chlorophyll (B73375) or humic substances in natural waters can facilitate photoreduction to compounds such as 2-amino-4-nitrophenol. For compounds structurally similar to the dinitrophenyl moiety, such as 1-chloro-2,4-dinitrobenzene (B32670), an average photolysis half-life of 32 hours in sunlit surface water has been reported, suggesting that the dinitrophenyl group is susceptible to photodegradation. nih.gov
The photocatalytic degradation of 2,4-dinitrophenol (B41442), a likely intermediate, has been studied extensively. Using catalysts like titanium dioxide (TiO2) under solar irradiation, 2,4-DNP can be effectively degraded. nih.govnih.gov Optimal conditions for this process have been identified, with maximum removal of 70% achieved within 7 hours at a pH of 8. nih.gov The degradation proceeds through the generation of highly reactive hydroxyl radicals (·OH). researchgate.net Advanced oxidation processes, such as the Photo-Fenton process, have demonstrated complete disappearance of 2,4-DNP within 40 minutes under specific conditions. researchgate.net The degradation pathways involve the formation of intermediates which are eventually mineralized to CO2 and H2O. tandfonline.com
Cleavage of the ether bond: This would lead to the formation of 2,4-dinitrophenol and 3-chlorophenol (B135607). These products would then undergo further photodegradation.
Transformation of the nitro groups: Photoreduction of one or both nitro groups could occur, leading to nitroso, hydroxylamino, or amino derivatives.
| Parameter | Value | Conditions | Reference Compound |
| Photolysis Half-Life | 32 hours (average) | Sunlit surface water | 1-Chloro-2,4-dinitrobenzene |
| Photocatalytic Removal | 70% | 7 hours, pH 8, TiO₂ catalyst | 2,4-Dinitrophenol |
| Photo-Fenton Removal | 100% | 40 minutes, optimal H₂O₂/Fe²⁺ | 2,4-Dinitrophenol |
The ether linkage in this compound is activated towards nucleophilic substitution by the presence of the two electron-withdrawing nitro groups at the ortho and para positions. This structural feature makes hydrolysis a significant degradation pathway. The mechanism is analogous to the well-studied nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene. acs.orgwikipedia.org
In this reaction, a nucleophile (in this case, a hydroxide (B78521) ion or water molecule) attacks the carbon atom bearing the phenoxy group. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The departure of the 3-chlorophenoxide leaving group then yields 2,4-dinitrophenol. doubtnut.com
The rate of this reaction is influenced by pH, temperature, and the presence of catalysts. Hydrolysis is generally faster under alkaline conditions due to the higher concentration of the stronger nucleophile, OH⁻. Studies on analogous compounds like o- and p-nitrochlorobenzene show that hydrolysis rates increase significantly with temperature. researchgate.net While hydrolysis is not typically a major fate process for compounds without such activating groups, for this compound, it is expected to be an important abiotic degradation mechanism in aqueous environments. nih.gov
| Reaction Type | Mechanism | Key Intermediate | Products | Factors Influencing Rate |
| Hydrolysis | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | 2,4-Dinitrophenol, 3-Chlorophenol | pH, Temperature |
Electrochemical methods can be employed for the degradation of nitroaromatic compounds through both reductive and oxidative pathways.
Electrochemical Reduction: The primary pathway for the electrochemical degradation of nitroaromatics is the reduction of the nitro groups. dtic.mil This process occurs stepwise at the cathode, with the transfer of electrons leading to the sequential formation of nitroso, hydroxylamine (B1172632), and finally amino derivatives. rsc.org For this compound, the reduction would proceed as follows for each nitro group:
-Ar-NO₂ (nitro) → -Ar-NO (nitroso) → -Ar-NHOH (hydroxylamine) → -Ar-NH₂ (amine)
Studies on various dinitroaromatic compounds have shown that this transformation of at least one nitro group is the predominant reaction. researchgate.net The regioselectivity of the reduction (i.e., which nitro group is reduced first) is influenced by the position of other substituents on the aromatic ring. dtic.mil The resulting aminonitro- and diamino- derivatives are generally less toxic and more amenable to further degradation.
Electrochemical Oxidation: Electrochemical oxidation at an anode can also degrade the compound and its intermediates. Studies on the electrochemical degradation of 2,4-dinitrophenol (a hydrolysis product) show that it can be effectively mineralized to CO₂ and H₂O using anodes like boron-doped diamond (BDDE). eemj.eu The mechanism involves the generation of powerful oxidizing agents, primarily hydroxyl radicals (·OH), at the anode surface. These radicals attack the aromatic ring, leading to hydroxylation, ring-opening, and the formation of carboxylic acids, which are ultimately oxidized to CO₂. tandfonline.com
| Electrochemical Process | Electrode | Primary Mechanism | Key Intermediates | Final Products |
| Reduction | Cathode (e.g., Platinum) | Stepwise reduction of nitro groups | Nitroso, Hydroxylamine, and Amine derivatives | Aminophenoxy-chlorobenzene derivatives |
| Oxidation | Anode (e.g., BDDE) | ·OH radical attack, ring cleavage | Hydroxylated aromatics, Carboxylic acids | CO₂, H₂O, inorganic ions |
Biotransformation and Biodegradation Studies
The biodegradation of this compound is complex due to its xenobiotic nature. Microorganisms have, however, evolved diverse enzymatic pathways to transform and mineralize structurally related compounds. nih.gov The degradation likely involves a combination of pathways targeting the ether bond and the nitro substituents.
Microbial degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. rsc.org The electron-withdrawing character of nitro groups makes these compounds resistant to oxidative attack by many common oxygenase enzymes. researchgate.net Consequently, reductive pathways are often the initial step in their biodegradation.
Reductive Pathways: Anaerobic bacteria, and even some aerobic bacteria under anoxic conditions, can reduce the nitro groups to amino groups via nitroso and hydroxylamine intermediates. cswab.org This process is often cometabolic, requiring an external carbon source to provide the necessary reducing equivalents. researchgate.net
Oxidative Pathways for Ethers: The microbial degradation of diphenyl ethers, which share the core structure of the target compound, has been studied. Some bacteria, like Sphingobium phenoxybenzoativorans, can initiate degradation by cleaving the aromatic ring itself using a novel angular dioxygenase. asm.org This process cleaves a C-C bond in the benzene (B151609) ring adjacent to the ether linkage, rather than the C-O ether bond directly. Other pathways involve the initial dihydroxylation of one of the aromatic rings, followed by ring cleavage. For polybrominated diphenyl ethers (PBDEs), a structural analog, microbial degradation often proceeds via reductive dehalogenation under anaerobic conditions. nih.govfrontiersin.org Aerobic degradation can also occur, involving hydroxylation and ring opening reactions. researchgate.net
A plausible microbial degradation pathway for this compound could involve:
Initial reduction of one or both nitro groups to form amino derivatives.
Cleavage of the ether bond , either before or after nitro group reduction, to yield 2,4-dinitrophenol (or its reduced derivatives) and 3-chlorophenol.
Further degradation of the phenolic intermediates through established pathways involving ring-hydroxylating oxygenases and subsequent ring cleavage.
Specific enzymes have been identified that catalyze the key transformation steps in the degradation of compounds related to this compound.
Nitroreductases: These are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. oup.com They are widespread in bacteria and are key to the initial transformation of many nitroaromatics. Type I nitroreductases are oxygen-insensitive and catalyze a two-electron reduction, typically forming hydroxylamino or amino products. oup.com The reactivity of nitroaromatics towards these enzymes, such as the one from Enterobacter cloacae, depends on their hydride-accepting properties. nih.govresearchgate.net Azoreductases from bacteria like Bacillus badius have also been shown to possess nitroreductase activity, reducing nitro groups to their corresponding amines.
Dioxygenases: These enzymes are crucial for the aerobic degradation of aromatic compounds. For chlorophenoxy structures, specific dioxygenases can catalyze the cleavage of the ether bond. For example, aryloxyalkanoate dioxygenases (AADs) are known to initiate the catabolism of phenoxyalkanoic acid herbicides by cleaving the aryl ether bond. pnas.orgnih.govnih.gov A similar enzymatic action could cleave the ether bond in this compound to release the two phenolic rings. Other enzyme systems, like those found in the proteobacterium Sphingobium sp. SYK6, utilize a β-etherase in conjunction with a dehydrogenase and a glutathione (B108866) lyase to cleave β-O-4-aryl ether linkages found in lignin, a complex natural polymer containing ether bonds. rsc.org
Glutathione S-Transferases (GSTs): These enzymes can catalyze the nucleophilic attack of glutathione on electrophilic substrates. 1-Chloro-2,4-dinitrobenzene is a classic substrate for GSTs, where the enzyme facilitates the displacement of the chloride by glutathione. acs.org It is plausible that a similar enzymatic mechanism could facilitate the cleavage of the phenoxy group from this compound.
| Enzyme Class | Substrate Moiety Targeted | Reaction Catalyzed | Example Enzyme/Organism |
| Nitroreductase | Nitro group (-NO₂) | Reduction to nitroso, hydroxylamine, or amine | Enterobacter cloacae Nitroreductase |
| Dioxygenase | Ether linkage (-O-), Aromatic ring | Ether bond cleavage, Ring hydroxylation/cleavage | Aryloxyalkanoate dioxygenases (AADs) |
| β-Etherase | Ether linkage (-O-) | Cleavage of β-O-4 aryl ether bonds | Sphingobium sp. SYK6 |
| Glutathione S-Transferase | Dinitrophenyl ring | Conjugation with glutathione, displacement of leaving group | Mammalian and microbial GSTs |
Anaerobic and Aerobic Degradation Strategies in Contaminated Media
Specific studies detailing the anaerobic and aerobic degradation of this compound in soil or other contaminated media have not been identified. However, the degradation of nitroaromatic compounds, in general, follows several established strategies.
Under aerobic conditions , microorganisms often employ oxygenase enzymes to initiate the breakdown of the aromatic ring. nih.gov These enzymes can insert oxygen atoms, leading to the removal of nitro groups and subsequent ring cleavage. nih.gov For some nitroaromatic compounds, the initial step involves the reduction of a nitro group to a hydroxylamino group, which is then enzymatically rearranged to a hydroxylated compound that can enter a degradation pathway. nih.gov
Under anaerobic conditions , the primary degradation strategy involves the reduction of the nitro groups. nih.gov Anaerobic bacteria can reduce nitro groups sequentially to nitroso, hydroxylamino, and finally amino groups. nih.gov For instance, isolates of Desulfovibrio and Clostridium species are known to reduce the nitro groups of compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov This reductive transformation is a critical first step that can decrease the toxicity of the compound and make it more amenable to further degradation.
Environmental Persistence and Formation of Transformation Products
There is no specific information available on the environmental persistence or the half-life of this compound. The persistence of such compounds is influenced by factors including soil type, pH, microbial population, and the presence of other organic matter. publications.gc.ca The electron-withdrawing nature of nitro groups, combined with the stability of the ether linkage and the benzene rings, suggests that this compound could be resistant to degradation. nih.gov
Similarly, no studies have identified the specific transformation products formed during the degradation of this compound. Based on the degradation pathways of related compounds, potential transformation products could arise from:
Reduction of the nitro groups: This would lead to the formation of aminonitro- and diamino- derivatives, such as 2-amino-1-(3-chlorophenoxy)-4-nitrobenzene or 2,4-diamino-1-(3-chlorophenoxy)benzene.
Cleavage of the ether bond: This would break the molecule into two separate aromatic compounds: 3-chlorophenol and 2,4-dinitrophenol. These individual compounds would then undergo their own respective degradation pathways.
Hydroxylation of the aromatic rings: Enzymes could add hydroxyl groups to either of the benzene rings, initiating a breakdown sequence.
Without empirical data from laboratory or field studies on this compound, these pathways remain hypothetical. Further research is required to determine the actual environmental behavior and degradation mechanisms of this specific nitroaromatic ether.
Synthetic Utility and Research Applications of 1 3 Chlorophenoxy 2,4 Dinitrobenzene and Its Derivatives
Role as a Precursor in Advanced Organic Synthesis
1-(3-Chlorophenoxy)-2,4-dinitrobenzene serves as a valuable precursor in advanced organic synthesis due to its reactive nature. The benzene (B151609) ring is highly activated by the two electron-withdrawing nitro groups, making it susceptible to various chemical transformations. This reactivity allows for the strategic introduction of different functional groups, leading to a diverse array of complex molecules.
Derivatization through Further Nucleophilic Substitutions
The 2,4-dinitrophenyl ether moiety is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing capacity of the nitro groups at the ortho and para positions makes the ipso-carbon (the carbon atom attached to the chlorophenoxy group) highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comquora.com This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netrsc.org
A variety of nucleophiles can displace the 3-chlorophenoxy group, leading to a wide range of derivatives. For instance, reactions with amines (aminolysis) yield substituted 2,4-dinitrophenylamines, while reactions with thiols produce thioethers. researchgate.netresearchgate.net These transformations are fundamental in building more complex molecular architectures. For example, the reaction of activated dinitro-halo-benzenes with aminobenzenethiols is a key step in the synthesis of phenothiazines, a class of compounds with significant pharmacological applications. researchgate.netnih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Dinitrophenyl Systems
| Nucleophile | Product Type | Significance |
|---|---|---|
| Amines/Anilines | N-Substituted-2,4-dinitroanilines | Precursors for dyes, pharmaceuticals, and materials science. youtube.com |
| Thiolates | 2,4-Dinitrophenyl thioethers | Intermediates in the synthesis of biologically active sulfur-containing heterocycles. |
| Alkoxides/Phenoxides | Substituted dinitrophenyl ethers | Used to modify properties and explore structure-activity relationships. semanticscholar.org |
| Hydrazine (B178648) | 2,4-Dinitrophenyl hydrazine | A common reagent in analytical chemistry and a precursor for further synthesis. researchgate.netsemanticscholar.org |
| Glutathione (B108866) | S-(2,4-dinitrophenyl)glutathione | Important in studying biochemical pathways and enzyme inhibition. nih.gov |
The rate and feasibility of these substitutions depend on factors such as the nature of the nucleophile, the solvent, and the specific leaving group. researchgate.netsemanticscholar.org While the 3-chlorophenoxy group is a viable leaving group, reactions on substrates with better leaving groups like fluoride (B91410) or chloride are often faster. masterorganicchemistry.com
Reduction Pathways to Aminonitrobenzenes and Other Aromatic Intermediates
The nitro groups of this compound are readily reduced to amino groups, providing a crucial pathway to valuable aromatic intermediates like aminonitrobenzenes and diaminobenzenes. The reduction can be controlled to achieve either selective reduction of one nitro group or complete reduction of both.
Selective reduction is often achieved using reagents like sodium sulfide (B99878) or polysulfides in what is known as the Zinin reduction. stackexchange.com The presence of an alkoxy group (like the chlorophenoxy group) can direct the selectivity, with the ortho nitro group often being preferentially reduced. stackexchange.com This controlled reduction yields 1-(3-chlorophenoxy)-2-amino-4-nitrobenzene or its 4-amino-2-nitro isomer, which are versatile building blocks for synthesizing heterocyclic compounds and other complex molecules.
Complete reduction of both nitro groups to form 1-(3-chlorophenoxy)-2,4-diaminobenzene can be accomplished using stronger reducing conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). These resulting diamines are key precursors for polyamides, polyimides, and benzimidazoles, which have applications in materials science and pharmaceuticals.
Table 2: Common Reduction Methods for Dinitroaromatics
| Reagent(s) | Product Type | Selectivity |
|---|---|---|
| Sodium Sulfide (Na₂S) or Sodium Polysulfide (Na₂Sₓ) | Amino-nitro-aromatic | Often selective for one nitro group. stackexchange.com |
| Tin(II) Chloride (SnCl₂) | Amino-nitro-aromatic or Diamino-aromatic | Can be controlled by stoichiometry and conditions. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Diamino-aromatic | Typically leads to complete reduction of both nitro groups. |
| Iron/Acetic Acid (Fe/CH₃COOH) | Diamino-aromatic | A classic and effective method for complete reduction. |
| Sodium Borohydride (NaBH₄) with a catalyst | Diamino-aromatic | Can be used for the reduction of related dinitrophenyl compounds. nih.gov |
Exploration in the Synthesis of Substituted Aromatic Compounds for Diverse Applications
The derivatives of this compound are explored for a wide range of applications, leveraging the diverse functionalities that can be introduced. The dinitrophenyl ether scaffold itself is a known structural motif in compounds with herbicidal activity. nih.govgoogle.comnih.gov By modifying the structure through the reactions described above, new analogues can be synthesized and screened for enhanced or novel biological activities.
Furthermore, nitroaromatic compounds, in general, are known to possess antimicrobial properties. encyclopedia.pub Their mechanism of action often involves the reduction of the nitro group within microbial cells to produce toxic reactive intermediates. encyclopedia.pub Derivatives synthesized from this compound, such as substituted dinitrophenylamines or thioethers, can be evaluated for their potential as antibacterial or antifungal agents. researchgate.netnih.gov The presence of chlorine atoms and the ether linkage can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial efficacy and spectrum. mdpi.com
Research Applications in Mechanistic Chemistry Studies
Substrates like this compound and its analogues are extensively used in physical organic chemistry to study the mechanisms of nucleophilic aromatic substitution (SNAr). researchgate.net The high reactivity of the 2,4-dinitrophenyl system allows for convenient monitoring of reaction kinetics, often by UV-Vis spectrophotometry, as the products frequently have distinct absorption spectra from the reactants. arkat-usa.orggac.edu
By systematically varying the nucleophile, the leaving group, and the solvent, researchers can gain detailed insights into the reaction mechanism. semanticscholar.orgresearchgate.net Kinetic studies on these systems have been crucial in establishing the stepwise nature of most SNAr reactions and in characterizing the properties of the intermediate Meisenheimer complex. rsc.org For example, comparing the reaction rates of various substituted phenoxides with a dinitrophenyl ether can be used to construct Brønsted plots, which relate the reaction rate to the basicity of the nucleophile and provide information about the transition state structure. researchgate.net These fundamental studies are essential for understanding chemical reactivity and for designing new synthetic methodologies. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Chlorophenoxy)-2,4-dinitrobenzene, and what are the critical reaction conditions to ensure high yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between 3-chlorophenol and 1-chloro-2,4-dinitrobenzene. Key steps include:
- Activating the phenol group via deprotonation using NaOH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or DMSO) .
- Controlling temperature (80–100°C) to balance reactivity and avoid decomposition of nitro groups .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires stoichiometric excess of 3-chlorophenol (1.2–1.5 eq) and anhydrous conditions to prevent hydrolysis .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) and the 3-chlorophenoxy substituent (δ 6.8–7.4 ppm) are diagnostic. ¹³C NMR confirms nitro group positions (C=NO₂ at δ 140–150 ppm) .
- UV-Vis Spectroscopy : Strong absorbance at λ ~350 nm due to conjugation between nitro and phenoxy groups .
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 295 (calculated for C₁₂H₆ClN₂O₅), with fragmentation patterns confirming the loss of NO₂ and Cl groups .
Q. What are the primary biochemical applications of this compound in research, particularly in enzyme studies?
- Methodological Answer :
- Glutathione S-Transferase (GST) Studies : Acts as an electrophilic substrate to assay GST activity. Incubation with glutathione (GSH) at pH 6.5–7.5 produces a spectrophotometrically detectable conjugate (λ = 340 nm) .
- Immunological Models : Used to induce contact hypersensitivity in murine models (e.g., 1% w/v in acetone applied epicutaneously) to study inflammatory pathways .
Advanced Research Questions
Q. What challenges arise in the chromatographic analysis of this compound, and how can they be methodologically addressed?
- Methodological Answer :
- Challenge : Co-elution with byproducts (e.g., unreacted 3-chlorophenol) due to similar polarity.
- Solution : Use reverse-phase HPLC (C18 column, 60% acetonitrile/40% water + 0.1% TFA). Retention time ~12.3 min at 1.0 mL/min flow rate. Confirm identity via spiking with authentic standards .
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- Nitro Groups : Strong electron-withdrawing meta-directors enhance electrophilicity at the 1- and 3-positions.
- Chlorophenoxy Group : The electron-withdrawing Cl substituent further activates the ring but sterically hinders substitution at adjacent positions.
- Experimental Validation : React with amines (e.g., aniline) in DMF at 120°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 3:7) .
Q. What computational approaches are employed to predict the environmental fate and toxicity of nitroaromatic compounds like this one?
- Methodological Answer :
- QSAR Models : Use logP (calculated ~2.8) and EHOMO/LUMO gaps (DFT at B3LYP/6-311+G(d,p)) to predict biodegradability and ecotoxicity .
- Molecular Dynamics : Simulate soil adsorption coefficients (Koc) using CHARMM force fields, revealing high persistence due to nitro group stability .
Q. How can conflicting solubility data from different studies be reconciled through experimental validation?
- Methodological Answer :
- Issue : Discrepancies in reported solubility (e.g., 0.5 mg/mL in DMSO vs. 1.2 mg/mL in acetone).
- Validation Protocol :
Prepare saturated solutions in triplicate.
Filter (0.45 µm membrane) and quantify via UV-Vis (λ = 350 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹).
Correct for temperature (25°C ± 1°C) and solvent purity (HPLC-grade) .
Q. What strategies are effective in minimizing byproduct formation during the synthesis of halogenated nitroaromatic compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
